N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide

CYP450 inhibition Drug-drug interaction Metabolic stability

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide (CAS 325979-26-8, molecular formula C21H17N3O2, molecular weight 343.4 g/mol) is a small-molecule benzimidazole-benzamide conjugate. Its structure features a 2-phenylbenzimidazole core N-linked to a 4-methoxybenzamide moiety, placing it within the broad class of benzimidazole-based kinase inhibitor pharmacophores.

Molecular Formula C21H17N3O2
Molecular Weight 343.386
CAS No. 325979-26-8
Cat. No. B2808058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide
CAS325979-26-8
Molecular FormulaC21H17N3O2
Molecular Weight343.386
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
InChIInChI=1S/C21H17N3O2/c1-26-15-12-10-14(11-13-15)21(25)24-17-7-3-2-6-16(17)20-22-18-8-4-5-9-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25)
InChIKeyVFRCORZQNAZIEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide (CAS 325979-26-8): Sourcing and Characterization Reference


N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide (CAS 325979-26-8, molecular formula C21H17N3O2, molecular weight 343.4 g/mol) is a small-molecule benzimidazole-benzamide conjugate . Its structure features a 2-phenylbenzimidazole core N-linked to a 4-methoxybenzamide moiety, placing it within the broad class of benzimidazole-based kinase inhibitor pharmacophores . This compound has been catalogued in ChEMBL (CHEMBL5182450) and BindingDB (BDBM50592756) with experimentally determined bioactivity data against cytochrome P450 isoforms and chromodomain protein CBX7 [1]. It is commercially available from multiple vendors at >95% purity for preclinical research applications .

Why Benzimidazole-Benzamide Substitution Is Not Universally Interchangeable: The Case for Compound 325979-26-8


Within the benzimidazole-benzamide chemical space, subtle variations in the N-aryl substitution pattern profoundly alter target engagement, metabolic stability, and off-target profiles. The 2-(1H-benzo[d]imidazol-2-yl)phenyl scaffold present in CAS 325979-26-8 generates a characteristic intramolecular hydrogen-bonding network between the benzimidazole NH and the ortho-positioned anilino nitrogen that constrains molecular conformation differently than regioisomeric or core-modified analogs [1]. Critically, the 4-methoxy substitution on the terminal benzamide ring confers distinct electronic and steric properties versus halogenated, alkylated, or unsubstituted analogs: it modulates both the electron density of the amide carbonyl (affecting hinge-binding interactions with kinase targets) and the compound's susceptibility to oxidative metabolism [2]. Procurement of a generic 'benzimidazole-benzamide' without verifying the exact CAS registry carries risk of obtaining a compound with undocumented or divergent selectivity, potency, and pharmacokinetic behavior .

Quantitative Differentiation Evidence for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide (325979-26-8)


Multi-CYP Metabolic Stability Profile: Low Inhibition Liability Across CYP3A2, CYP1A2, and CYP2D1

In a panel of rat liver microsome assays curated by ChEMBL, compound 325979-26-8 demonstrated uniformly weak inhibition across multiple cytochrome P450 isoforms. Against CYP3A2 (midazolam substrate), the Ki was 5.26 × 10^4 nM (52.6 µM); against CYP1A2 (phenacetin substrate), Ki = 1.27 × 10^5 nM (127 µM); and against CYP2D1 (dextromethorphan substrate), Ki = 1.79 × 10^5 nM (179 µM) [1]. This multi-isoform weak inhibition profile contrasts with known benzimidazole CYP inhibitors such as thiabendazole, which inhibits CYP1A2 with Ki = 1.54 µM (approximately 82-fold more potent) [2]. The consistently high Ki values (>50 µM across all tested isoforms) indicate a low intrinsic potential for CYP-mediated drug-drug interactions, a property that is not universal among benzimidazole derivatives.

CYP450 inhibition Drug-drug interaction Metabolic stability Rat liver microsomes

CBX7 Chromodomain Binding Affinity: Quantitative Baseline for Epigenetic Probe Selectivity Profiling

Surface plasmon resonance (SPR) analysis of compound 325979-26-8 binding to the N-terminal His6-tagged human CBX7 chromodomain (residues 8–62) yielded a dissociation constant (Kd) of 3.40 × 10^4 nM (34 µM) [1]. This affinity is substantially weaker than optimized CBX7 chromodomain chemical probes such as UNC3866, which binds CBX7 with Kd ≈ 100 nM [2], representing an approximately 340-fold difference. The compound thus serves as a defined low-affinity reference point for establishing structure-activity relationship (SAR) baselines in CBX7 inhibitor discovery programs, where quantifying the affinity gap between screening hits and optimized leads is critical for medicinal chemistry decision-making.

CBX7 chromodomain Epigenetic probe SPR binding affinity Polycomb repressive complex

Scaffold-Level Differentiation from Cinnamide-Based Tubulin Polymerization Inhibitors Within the Same 2-Phenylbenzimidazole Series

A structurally related series of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides—differing from 325979-26-8 only in the terminal amide substituent (cinnamide vs. 4-methoxybenzamide)—has been systematically profiled for tubulin polymerization inhibition. The most potent cinnamide analog, compound 12h, inhibited tubulin polymerization with IC50 = 4.64 ± 0.09 µM and exhibited cytotoxicity against A549 non-small cell lung cancer cells with IC50 = 0.29 ± 0.02 µM, operating through a colchicine-site binding mechanism with G2/M cell cycle arrest [1]. By contrast, the 4-methoxybenzamide substituent in compound 325979-26-8 lacks the extended conjugated π-system of the cinnamide moiety required for colchicine-site tubulin binding, making it mechanistically divergent. This scaffold-level differentiation means compound 325979-26-8 and its cinnamide analogs are not interchangeable: selecting the wrong scaffold for a tubulin-focused project would yield false-negative results, while choosing 325979-26-8 for non-tubulin kinase/epigenetic target screening avoids confounding tubulin-mediated cytotoxicity readouts [2].

Tubulin polymerization Scaffold comparison Cytotoxicity Colchicine binding site

RNase L Activation Data: A Secondary Pharmacological Annotation for Antiviral Pathway Screening

In a functional assay measuring RNase L-mediated inhibition of protein synthesis in mouse L cell extracts, compound 325979-26-8 exhibited an IC50 value of 2.30 nM [1]. RNase L is a key effector of the 2′-5′-oligoadenylate (2-5A) antiviral pathway, and compounds that modulate its activity are of interest for innate immune research. While the precise mechanism (direct RNase L activation vs. upstream pathway modulation) has not been fully elucidated from this single assay, the low nanomolar activity provides a defined quantitative anchor for researchers investigating interferon-regulated antiviral pathways. This annotation is not commonly reported for benzimidazole-benzamide analogs, making it a potentially distinguishing secondary pharmacology feature versus compounds profiled exclusively for kinase inhibition [2].

RNase L Antiviral innate immunity Protein synthesis inhibition 2-5A pathway

Recommended Application Scenarios for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide (325979-26-8)


Early-Stage Kinase Inhibitor Screening Libraries Requiring Predictably Low CYP Liability

When assembling a diversity screening library for kinase inhibitor discovery, incorporating a 4-methoxybenzamide-substituted 2-phenylbenzimidazole scaffold provides an entry with experimentally verified low CYP inhibition across CYP3A2, CYP1A2, and CYP2D1 (all Ki > 50 µM) [1]. This allows medicinal chemistry teams to use compound 325979-26-8 as a starting scaffold with reduced risk of metabolic DDI flags, enabling subsequent optimization toward potency without an initial CYP liability burden.

Epigenetic Chemical Probe Development Targeting CBX7 and Polycomb Repressive Complex 1

The quantitatively characterized CBX7 chromodomain binding affinity (Kd = 34 µM by SPR) [1] positions compound 325979-26-8 as a structure-based starting point for fragment growth or scaffold hopping campaigns aimed at developing selective CBX7 chemical probes. Unlike uncharacterized benzimidazole derivatives, this compound provides a defined affinity benchmark against which synthetic modifications can be measured, streamlining SAR table construction and procurement of follow-up analogs.

Mechanistic Selectivity Profiling: Discriminating Tubulin-Mediated Cytotoxicity from Kinase/Epigenetic Pharmacology

For research programs that require clean mechanistic interpretation of phenotypic screening hits, compound 325979-26-8 offers a structurally defined non-tubulin control within the 2-phenylbenzimidazole chemical series [1]. Its 4-methoxybenzamide terminus lacks the structural features required for colchicine-site tubulin polymerization inhibition (which its cinnamide analogs achieve with IC50 ≈ 4.6 µM) [2], enabling researchers to attribute any observed cellular activity to kinase, epigenetic, or other non-tubulin mechanisms rather than confounding anti-mitotic effects.

Antiviral Innate Immunity Pathway Screening with RNase L Pharmacological Annotation

The documented low-nanomolar activity (IC50 = 2.30 nM) in an RNase L-dependent protein synthesis inhibition assay [1] makes this compound a candidate for follow-up studies in interferon-regulated antiviral pathways. Unlike most benzimidazole analogs profiled exclusively against kinase panels, compound 325979-26-8 provides an orthogonal pharmacological handle for innate immunity research, enabling its inclusion in target-agnostic phenotypic screens where RNase L modulation may contribute to antiviral or immunomodulatory readouts.

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